N'-Dodecanoylisonicotinohydrazide

Description

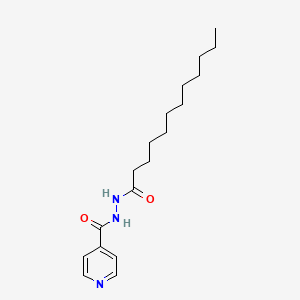

Structure

2D Structure

3D Structure

Properties

CAS No. |

6312-52-3 |

|---|---|

Molecular Formula |

C18H29N3O2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N'-dodecanoylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C18H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)20-21-18(23)16-12-14-19-15-13-16/h12-15H,2-11H2,1H3,(H,20,22)(H,21,23) |

InChI Key |

HEKMDVBJCMXAHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Dodecanoylisonicotinohydrazide

Established Synthetic Pathways for N'-Dodecanoylisonicotinohydrazide

The primary and most established method for synthesizing this compound involves the direct acylation of isoniazid (B1672263) with a dodecanoyl precursor. This reaction is a straightforward and high-yielding example of N-acylation of a hydrazine (B178648) derivative.

The typical laboratory synthesis can be summarized as follows:

Starting Materials : Isoniazid (isonicotinic acid hydrazide) and Dodecanoyl chloride.

Solvent : A suitable inert aprotic solvent such as pyridine (B92270), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) is often used. Pyridine is a common choice as it can also act as a base to neutralize the hydrochloric acid byproduct.

Procedure : Isoniazid is dissolved or suspended in the chosen solvent. Dodecanoyl chloride is then added to the solution, often dropwise and under cooled conditions (e.g., in an ice bath) to control the exothermic nature of the reaction. The mixture is typically stirred at room temperature for a period ranging from a few hours to overnight to ensure the completion of the reaction.

Work-up and Purification : After the reaction is complete, the resulting mixture is processed to isolate the product. This may involve pouring the mixture into ice-water to precipitate the solid product, followed by filtration. The crude product is then washed to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, is commonly employed to obtain the purified this compound.

Mechanistic Studies of this compound Synthesis

The synthesis of this compound from isoniazid and dodecanoyl chloride follows a well-understood nucleophilic acyl substitution mechanism.

The key steps are:

Nucleophilic Attack : The terminal nitrogen atom (-NH2) of the hydrazide group in isoniazid is electron-rich and acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of dodecanoyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation : The positively charged nitrogen atom is deprotonated, typically by a base present in the reaction mixture (such as pyridine or another molecule of isoniazid). This step neutralizes the product and generates the stable amide bond, yielding this compound and hydrochloric acid as a byproduct.

This mechanism is analogous to the Schotten-Baumann reaction conditions often used for the acylation of amines. While specific kinetic studies on this exact reaction are not widely published, the mechanism is a fundamental concept in organic chemistry. Interestingly, the acylation of isoniazid is also a biologically relevant mechanism. In some Mycobacterium tuberculosis strains, resistance to isoniazid can be conferred by enzymatic acetylation of the drug, which prevents its activation into the radical form necessary for its bactericidal activity. nih.govnih.gov

Strategies for Chemical Derivatization of this compound

While this compound is itself a derivative of isoniazid, the concept of further derivatization is crucial in medicinal chemistry for fine-tuning molecular properties.

Purpose and Rationale for Derivatization in Enhancing Research Applications

The derivatization of the core isonicotinohydrazide scaffold serves multiple purposes in research. The primary rationale for creating derivatives like this compound is to modulate the parent drug's properties. patsnap.com

Enhancing Biological Activity : By attaching different functional groups, researchers aim to create new compounds with improved efficacy, a broader spectrum of activity, or the ability to overcome resistance mechanisms developed by pathogens. nih.gov

Improving Analytical Detection : For analytical purposes, especially in gas chromatography (GC), derivatization is used to increase the volatility and thermal stability of polar compounds. rsc.orgnih.gov It can also introduce specific functional groups that enhance the response of certain detectors. unam.mx

Specific Derivatization Reactions and Reagents Applied to Isonicotinohydrazide Scaffolds

The isonicotinohydrazide scaffold offers several sites for chemical modification. This compound is a product of derivatization at the terminal hydrazide nitrogen. Other common derivatization strategies for the parent isoniazid scaffold include:

Formation of Hydrazones : This is one of the most common strategies. Isoniazid is reacted with a wide variety of aldehydes and ketones to form N'-alkylidene or N'-arylidene isonicotinohydrazones. These reactions are typically catalyzed by a small amount of acid.

Cyclization to Heterocycles : The acylhydrazone derivatives of isoniazid can be used as intermediates to synthesize various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. This is often achieved by treating the acylhydrazone with a dehydrating agent like acetic anhydride. researchgate.net

Further Acylation/Alkylation : While this compound is already acylated, the remaining secondary amide proton (-CO-NH-) could potentially undergo further reaction under strongly basic conditions, though this is less common.

This compound is generally considered a final product in synthetic schemes aimed at exploring the structure-activity relationship of long-chain acylhydrazides. Further derivatization of this specific molecule is not commonly reported.

Table 1: Common Derivatization Reactions on the Isonicotinohydrazide Scaffold

| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold | Purpose |

| Acylation | Acyl Halides, Anhydrides | N'-Acylhydrazide | Modulate lipophilicity, biological activity |

| Hydrazone Formation | Aldehydes, Ketones | N'-Alkylidene/Arylidenehydrazone | Create diverse libraries for biological screening |

| Cyclization | Acetic Anhydride (on acylhydrazone) | 1,3,4-Oxadiazole | Generate novel heterocyclic compounds |

| Silylation | Silylating agents (e.g., BSTFA) | Silyl Ether/Amine | Increase volatility for GC analysis |

Impact of Derivatization on Analytical Properties and Biological Interactions

The transformation of isoniazid into this compound has a profound impact on its properties.

Analytical Properties : The introduction of the long, nonpolar dodecanoyl chain significantly increases the molecule's lipophilicity and molecular weight. This alters its behavior in chromatographic systems. In reversed-phase liquid chromatography (RPLC), it will have a much longer retention time compared to the polar isoniazid. In gas chromatography, while the parent isoniazid is too polar and thermally labile, the acylated derivative might be more amenable to analysis, although its high molecular weight could still pose challenges. Derivatization is a key strategy to make polar molecules suitable for GC by increasing their volatility and reducing interactions with the column. rsc.orgnih.gov

Biological Interactions : The most significant change is in the molecule's interaction with biological systems. The long lipid chain can facilitate passage through the lipid-rich cell wall of Mycobacterium tuberculosis and other microorganisms. The increased lipophilicity can also lead to different interactions with protein targets. For instance, the target of isoniazid's active form is the InhA enzyme, which is involved in fatty acid synthesis. unam.mxdrugbank.com Derivatives with long fatty acid-like tails may exhibit different or enhanced binding affinities for such enzymes. The modification of the hydrazide group, however, also means that the molecule can no longer be activated by the KatG enzyme in the same way as isoniazid, implying that if it has biological activity, it must operate through a different mechanism of action. patsnap.com

Investigation of Biological Activities and Mechanisms of Action of N Dodecanoylisonicotinohydrazide

In Vitro Biological Activity Profiling

Antimicrobial Activity Studies

No published studies were found that specifically investigated the antimicrobial activity of N'-Dodecanoylisonicotinohydrazide against any bacterial or fungal strains.

Other Relevant Biological Activity Screens

A thorough literature search did not yield any reports on other biological activities of this compound, such as antiviral, anticancer, or anti-inflammatory properties.

Elucidation of Molecular Mechanisms of Action

Cellular Pathway Modulations

There is no available data on how this compound may modulate or interact with any known cellular pathways.

Target Identification and Validation Approaches

No studies have been published that identify or validate specific molecular targets for this compound.

Enzymatic Inhibition and Activation Studies

Information regarding the inhibitory or activatory effects of this compound on any specific enzymes is not available in the current scientific literature.

Structure Activity Relationship Sar and Computational Studies of N Dodecanoylisonicotinohydrazide Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, offering a mathematical bridge between the structural properties of a compound and its biological activity. For analogs of N'-Dodecanoylisonicotinohydrazide, QSAR models have been instrumental in identifying the critical physicochemical and structural descriptors that correlate with their inhibitory potential.

Research in this area has led to the development of statistically robust QSAR models. These models are typically generated using multiple linear regression (MLR) or more advanced machine learning algorithms. The predictive power of these models is rigorously validated through internal and external validation techniques, ensuring their reliability for predicting the activity of novel, untested analogs.

A crucial aspect of these QSAR studies is the selection of relevant molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For instance, descriptors related to the lipophilicity of the dodecanoyl chain and the electronic environment of the isonicotinohydrazide core have been shown to be significant contributors to the biological activity of these analogs.

Molecular Docking and Ligand-Based Design

Molecular docking simulations have provided invaluable insights into the binding modes of this compound analogs within the active sites of their target proteins. These computational studies allow for the visualization and analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are crucial for ligand recognition and binding affinity.

Docking studies have revealed that the long dodecanoyl tail of the molecule often occupies a hydrophobic pocket within the receptor, while the isonicotinohydrazide moiety engages in specific hydrogen bonding interactions with key amino acid residues. The precise orientation and conformation of the ligand within the binding site are critical determinants of its inhibitory activity.

These insights from molecular docking have directly informed ligand-based drug design strategies. By understanding the preferred binding poses and key interactions, medicinal chemists can rationally design novel analogs with modified substituents to enhance binding affinity and selectivity. This iterative process of design, synthesis, and testing, guided by computational predictions, accelerates the discovery of more potent compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to explore the dynamic behavior and accessible conformations of this compound and its analogs in a simulated physiological environment.

MD simulations provide a time-resolved view of the molecular motions, revealing the flexibility of different parts of the molecule, such as the rotatable bonds in the dodecanoyl chain. These simulations can identify low-energy, stable conformations that are likely to be biologically relevant. Understanding the conformational preferences of these analogs is essential for interpreting their SAR and for refining the pharmacophore models.

Furthermore, MD simulations of the ligand-protein complex can elucidate the stability of the binding interactions observed in static docking poses. By observing the dynamic behavior of the complex over time, researchers can assess the durability of key hydrogen bonds and hydrophobic contacts, providing a more realistic picture of the binding event.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogs, pharmacophore models have been developed to encapsulate the key structural motifs required for their activity.

These models typically consist of a set of features, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. The generation of these models often involves aligning a series of active analogs and extracting their common chemical features.

Preclinical Pharmacological Investigations of N Dodecanoylisonicotinohydrazide

Pharmacokinetic Research (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic studies specifically on N'-Dodecanoylisonicotinohydrazide are not extensively reported. However, the pharmacokinetic profile of isoniazid (B1672263) and its other long-chain acyl derivatives can provide insights into the expected behavior of this compound in biological systems. The metabolism of isoniazid is known to be significantly influenced by enzymatic processes such as N-acetylation and hydrolysis. nih.govnih.govnih.gov

In Vitro Metabolism Studies

Specific in vitro metabolism studies for this compound have not been detailed in the reviewed literature. Generally, isoniazid and its derivatives are metabolized primarily in the liver. nih.gov The key enzymes involved in the metabolism of isoniazid are N-acetyltransferase 2 (NAT2) and cytochrome P450 enzymes. nih.govnih.gov It is anticipated that this compound would also be a substrate for hepatic enzymes, likely undergoing hydrolysis to release isoniazid and dodecanoic acid, with subsequent metabolism of the isoniazid moiety.

Studies on a closely related analog, N'-decanoylisonicotinohydrazide (INHC10), have been conducted, though detailed metabolic pathways were not the primary focus of these initial reports. nih.gov

Distribution in Biological Systems

There is no specific data on the distribution of this compound in biological systems. However, a key rationale for developing lipophilic derivatives of isoniazid is to improve their distribution into target tissues, particularly within the mycobacterial cell. nih.gov A study on N'-decanoylisonicotinohydrazide (INHC10) demonstrated a stronger binding to human serum albumin compared to isoniazid, which suggests that its transport and half-life in the bloodstream could be enhanced. frontiersin.org This increased lipophilicity is also expected to facilitate penetration across biological membranes. nih.gov

Elimination Pathways

The specific elimination pathways for this compound have not been documented. For the parent compound, isoniazid, urinary excretion is the primary route of elimination for its various metabolites. nih.gov It is plausible that the metabolites of this compound would also be eliminated primarily through the kidneys.

Efficacy Studies in Relevant Preclinical Disease Models

The primary therapeutic target for this compound and its analogs is Mycobacterium tuberculosis, the causative agent of tuberculosis. Efficacy studies are therefore centered on its anti-mycobacterial activity.

In Vivo Disease Model Assessments

No in vivo efficacy data for this compound in preclinical disease models were found in the reviewed literature. Such studies would be crucial to determine its therapeutic potential in a living organism.

In Vitro Cell-Based Efficacy Assays

In vitro studies have provided initial evidence for the potential efficacy of N'-acylisonicotinohydrazide derivatives. A study on N'-decanoylisonicotinohydrazide (INHC10) showed it to have a promising in vitro selectivity index against a drug-resistant strain of Mycobacterium tuberculosis that carries the common S315T mutation in the katG gene. nih.govfrontiersin.org The N' = C bond of hydrazone derivatives of isoniazid appears to be important for their enhanced activity against this mutant strain. frontiersin.org

In the same study, the cytotoxicity of INHC10 was evaluated against human liver HepG2 cells. The compound was found to be less cytotoxic than many drugs currently in clinical use, with an IC50 value greater than 25 µM after 72 hours of exposure. frontiersin.org Another study on various salicylhydrazone derivatives also showed promising results in terms of low cytotoxicity and activity against both susceptible and resistant mycobacterial strains. nih.gov

Table 1: In Vitro Cytotoxicity of N'-decanoylisonicotinohydrazide (INHC10)

| Cell Line | Exposure Time (hours) | IC50 (µM) | Source |

|---|---|---|---|

| HepG2 | 72 | > 25 | frontiersin.org |

Advanced Drug Delivery System Research for this compound

Extensive research into the scientific literature reveals a significant gap in studies specifically focused on the advanced drug delivery systems for this compound. While the broader categories of isonicotinohydrazide derivatives and fatty acid hydrazides have been the subject of some formulation research, data directly pertaining to the liposomal encapsulation or other novel delivery approaches for this compound are not available in the reviewed scientific literature. The following sections, therefore, discuss the potential strategies and implications based on related compounds, highlighting the need for future research in this specific area.

Liposomal Encapsulation Strategies and Their Impact on Distribution

There is currently no published research specifically detailing the liposomal encapsulation of this compound. However, studies on related isonicotinohydrazide derivatives offer insights into potential formulation strategies. For instance, research has been conducted on the encapsulation of an isoniazid-hydrazone-phthalocyanine conjugate within liposomes. nih.gov In this study, a heating method was employed for encapsulation, which resulted in a good encapsulation efficiency of 71% for the large complex. nih.gov The resulting liposomes demonstrated stability with a particle size of 240 nm and a zeta potential of -57 mV, remaining unchanged for five weeks at 4°C. nih.gov

Such formulations are designed to enhance the therapeutic index of the encapsulated drug by altering its pharmacokinetic profile. Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov This encapsulation can protect the drug from premature degradation and control its release, potentially reducing systemic toxicity and improving targeting to specific tissues. nih.govnih.gov For a lipophilic compound like this compound, the dodecanoyl (fatty acid) chain would likely be intercalated within the lipid bilayer of the liposome (B1194612).

The distribution of liposomal drugs is significantly influenced by their physicochemical properties, such as particle size, surface charge, and the presence of surface modifications like polyethylene (B3416737) glycol (PEG). Generally, liposomes tend to accumulate in tissues with high vascular permeability, such as tumors, and are often taken up by the cells of the reticuloendothelial system (RES) in the liver and spleen. The inclusion of cholesterol in liposome formulations can increase their stability and reduce drug leakage. nih.govnih.gov The surface charge of liposomes also plays a crucial role; both negatively and positively charged liposomes have shown higher encapsulation rates compared to neutral ones. nih.gov

Interactive Data Table: Hypothetical Liposomal Formulations of an Isonicotinohydrazide Derivative

Since no specific data exists for this compound, the following table is a hypothetical representation based on findings for related compounds, illustrating potential formulation characteristics.

| Formulation ID | Lipid Composition | Encapsulation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipo-INH-1 | DSPC/CHOL/DSPE-PEG | Thin-film hydration | 150-200 | -20 to -30 | ~65 |

| Lipo-INH-2 | Soy Lecithin/CHOL | Heating Method | ~240 | -57 | 71 |

| Cationic-Lipo | DSPC/DOTAP/DSPE-PEG | Sonication | 100-150 | +30 to +40 | >80 |

Data is illustrative and based on general liposome characteristics and findings for related compounds, not this compound.

Other Novel Delivery Approaches and Their Pharmacological Implications

Beyond liposomes, other novel drug delivery systems (NDDS) could be explored for this compound to enhance its therapeutic potential. These systems aim to improve solubility, bioavailability, and targeted delivery while reducing side effects. mdpi.com

Polymeric Nanoparticles: These are solid colloidal particles that can encapsulate or adsorb drugs. The use of biodegradable polymers allows for controlled drug release. nih.gov For a compound like this compound, encapsulation within polymeric nanoparticles could potentially increase its circulation time and allow for targeted delivery, for instance, to the brain for neurological applications. mdpi.comnih.gov The surface of these nanoparticles can be functionalized with ligands to target specific receptors on cells. mdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Given the lipophilic nature of the dodecanoyl moiety, SLNs and NLCs represent a promising delivery strategy. These carriers are made from solid lipids and are well-suited for encapsulating lipophilic drugs. cas.org They combine the advantages of polymeric nanoparticles and liposomes, offering good biocompatibility and controlled release. cas.org Research on other lipophilic drugs has shown that SLN and NLC formulations can enhance oral bioavailability and facilitate transport across the blood-brain barrier. cas.org

Pharmacological Implications:

The primary pharmacological implication of using these advanced delivery systems for this compound would be the potential for enhanced efficacy and reduced toxicity. By controlling the release and distribution of the compound, it might be possible to maintain therapeutic concentrations at the target site for an extended period, thereby improving its therapeutic index. For example, if this compound has antimicrobial properties similar to its parent molecule, isoniazid, a targeted delivery system could increase its concentration at the site of infection while minimizing systemic exposure. nih.govnih.gov

Furthermore, for potential applications in treating central nervous system disorders, nano-sized delivery systems are being investigated for their ability to cross the blood-brain barrier, a major challenge in neurotherapeutics. mdpi.comnih.gov Encapsulation of this compound in systems like polymeric nanoparticles or nanoemulsions could facilitate its delivery to the brain via intranasal or intravenous routes. beilstein-journals.org

Advanced Analytical Research Methodologies for N Dodecanoylisonicotinohydrazide

Spectroscopic Techniques in Structural Elucidation (Advanced Applications)

Spectroscopic methods are fundamental for confirming the molecular structure of N'-Dodecanoylisonicotinohydrazide. Advanced applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed map of the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the dodecanoyl alkyl chain, and the N-H protons of the hydrazide linkage. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7-9 ppm), while the numerous methylene (B1212753) (-CH₂-) and the terminal methyl (-CH₃) protons of the dodecanoyl chain would produce signals in the upfield region (δ 0.8-2.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals would include those from the carbonyl (C=O) groups of the amide and the dodecanoyl moiety, the sp²-hybridized carbons of the pyridine ring, and the sp³-hybridized carbons of the alkyl chain.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the linkage between the isonicotinoyl and dodecanoyl fragments. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3300 | Associated with the amide/hydrazide group. |

| C-H Stretch (Aromatic) | 3000-3100 | Protons on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Protons on the dodecanoyl chain. |

| C=O Stretch (Amide I) | 1670-1690 | Carbonyl of the isonicotinoyl group. |

| C=O Stretch (Amide II) | 1640-1660 | Carbonyl of the dodecanoyl group. |

| C=N and C=C Stretch | 1450-1600 | Vibrations from the pyridine ring. |

This table presents expected values based on standard functional group analysis.

Chromatographic and Mass Spectrometric Approaches for Compound Analysis

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound from complex matrices.

HPLC-MS is a highly sensitive and specific method ideal for analyzing non-volatile compounds like this compound. nih.govnih.gov

Chromatography: A reversed-phase HPLC method would be the standard approach. The compound's significant non-polar character, due to the C12 alkyl chain, would ensure strong retention on a C18 column. A gradient elution using a mobile phase of water (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the analyte from impurities. mdpi.comresearchgate.net

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique. The basic nitrogen atom on the pyridine ring is readily protonated, yielding a prominent protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification, tandem MS (or MS/MS) is employed. The [M+H]⁺ ion is selected and fragmented to produce characteristic product ions. The fragmentation pattern provides structural confirmation and allows for highly selective detection using Selected Reaction Monitoring (SRM). nih.gov

Table 2: Hypothetical HPLC-MS/MS Parameters for this compound

| Parameter | Setting | Rationale |

|---|---|---|

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) | Good retention for non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier aids in positive ionization. |

| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase. |

| Ionization Mode | ESI Positive | Efficiently ionizes the basic pyridine nitrogen. |

| Precursor Ion | [M+H]⁺ | Expected primary ion in positive mode. |

| Product Ions | Fragments from cleavage of amide/acyl bonds | Used for structural confirmation and SRM. |

Direct analysis of this compound by GC-MS can be challenging due to its relatively high molecular weight and the thermal lability of the hydrazide bond. However, GC-MS analysis has been successfully applied to other, smaller isoniazid (B1672263) derivatives. frontiersin.orgnih.gov If thermally stable enough, or following derivatization, GC-MS provides excellent chromatographic resolution and definitive structural information through standardized electron ionization (EI) mass spectra.

Injection: A split/splitless injector would be used, with careful optimization of the inlet temperature to prevent thermal degradation.

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) would be suitable for separating the compound. frontiersin.org

Mass Spectrometry: Electron Ionization (EI) at 70 eV would produce a reproducible fragmentation pattern, creating a molecular fingerprint that could be compared against a spectral library if available. Key fragments would likely arise from cleavage at the acyl-hydrazide bond and within the dodecanoyl chain.

Advanced Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to improve a compound's analytical properties, such as volatility, thermal stability, or detectability. youtube.com

For GC-MS Analysis: To overcome potential issues with thermal stability and improve volatility, the active hydrogens on the hydrazide nitrogen could be derivatized. Silylation, reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. youtube.com This would reduce intermolecular hydrogen bonding and increase the compound's suitability for GC analysis.

For LC-MS Analysis: While this compound is already well-suited for LC-MS, derivatization strategies exist for related hydrazide compounds, particularly for improving ionization efficiency or for targeted analysis. For instance, in the analysis of isoniazid's metabolite, hydrazine (B178648), it is derivatized with an aldehyde (e.g., p-tolualdehyde) to form a stable, readily analyzable hydrazone. researchgate.net A similar strategy could be conceived in specific analytical contexts, although it is less likely to be necessary for the intact parent compound. Reagents like 2-hydrazino-1-methylpyridine have been used to enhance the sensitivity of other types of molecules in LC-MS/MS analysis by introducing a permanently charged or easily ionizable tag. nih.govnih.gov

Table 3: Common Derivatization Reagents and Their Applications

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| BSTFA | -NH, -OH | GC-MS | Increases volatility and thermal stability by forming TMS ethers/amines. youtube.com |

| Aldehydes (e.g., p-tolualdehyde) | Hydrazine/Hydrazide | LC-MS/MS | Forms stable hydrazones for improved chromatographic behavior and detection. researchgate.net |

| 2-Hydrazino-1-methylpyridine (HMP) | Carbonyls (via hydrazone formation) | LC-MS/MS | Introduces a highly ionizable moiety to enhance MS sensitivity. nih.govnih.gov |

Future Research Directions and Unaddressed Scientific Inquiries for N Dodecanoylisonicotinohydrazide

Emerging Methodologies for Comprehensive Investigation

The future study of N'-Dodecanoylisonicotinohydrazide will benefit significantly from the adoption of advanced and emerging methodologies. These techniques promise to provide a more granular and holistic understanding of the compound's behavior and interactions.

Advanced Spectroscopic and Chromatographic Techniques: While standard spectroscopic methods like NMR and IR have been crucial for structural elucidation, future research should leverage more advanced two-dimensional NMR techniques to provide deeper insights into molecular conformation and dynamics. researchgate.net Furthermore, new chromatographic techniques are needed for the efficient isolation and identification of metabolic derivatives of isonicotinic acid hydrazide compounds. nih.gov

Computational and In-Silico Approaches: The use of computational chemistry is set to revolutionize the study of hydrazone derivatives. nih.gov Molecular docking and molecular dynamics (MD) simulations can predict the binding affinities and interaction patterns of this compound with various biological targets, such as enzymes or receptors. nih.govnih.gov These in-silico studies can guide the rational design of more potent and selective analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of a series of hydrazone derivatives with their biological activity, helping to prioritize synthetic efforts. researchgate.net

Mechanochemical Synthesis and Reaction Monitoring: Modern synthetic techniques like mechanochemistry (ball milling) offer a greener and often more efficient alternative to traditional solution-based synthesis for hydrazone compounds. nih.govnih.gov Future research could explore the mechanochemical synthesis of this compound. Combining these synthetic methods with real-time reaction monitoring using techniques like ex situ Powder X-ray Diffraction (PXRD) and chemometric analysis can provide detailed insights into reaction kinetics and endpoints. researchgate.netnih.gov

Nanoparticle-Based Systems: Investigating the incorporation of this compound into nanoparticle systems, such as those based on zinc oxide (ZnO), could open new frontiers. mdpi.commdpi.com These nanoformulations could enhance the compound's stability, solubility, and targeted delivery, potentially amplifying its therapeutic effects and enabling new applications in areas like nanomedicine or agriculture. mdpi.commdpi.com

| Methodology | Application in this compound Research | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the interaction of the compound with biological targets (e.g., enzymes, cell membranes). nih.govnih.gov | Prediction of binding stability and conformational changes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural properties of related hydrazones with their antimicrobial or other biological activities. researchgate.net | Identification of key structural motifs for enhanced activity. |

| Mechanochemical Synthesis | Green synthesis of this compound and its derivatives. nih.govnih.gov | Improved reaction efficiency and reduced solvent waste. |

| Nanoparticle Formulation | Encapsulating the compound in nanoparticles for targeted delivery. mdpi.com | Enhanced bioavailability and potential for novel applications. mdpi.com |

Potential for Novel Applications and Therapeutic Explorations

While the antimicrobial properties of long-chain hydrazones are a primary focus, the unique structure of this compound suggests a broader potential for novel applications. researchgate.net The N-acylhydrazone (NAH) moiety is a recognized versatile scaffold in drug design, known to interact with a wide array of biological targets. researchgate.netmdpi.com

Broadening the Antimicrobial Spectrum: Current research indicates activity against certain bacteria. researchgate.net Future studies should systematically screen this compound against a wider range of pathogens, including multidrug-resistant bacterial strains, various fungal species, and viruses. researchgate.netmdpi.com The presence of the long dodecanoyl chain may confer specific advantages in disrupting microbial membranes.

Anticancer and Antiproliferative Agents: N-acylhydrazone derivatives have demonstrated significant potential as anticancer agents. researchgate.netacs.org They can induce apoptosis, inhibit cell proliferation, and disrupt angiogenesis. researchgate.net Future research should investigate the cytotoxic effects of this compound against various cancer cell lines, such as breast (MCF-7) and prostate (PC-3) cancer cells. acs.org A key area of inquiry would be its potential to act as an inhibitor of specific enzymes crucial for cancer cell metabolism, such as lactate (B86563) dehydrogenase (LDH-A), a known target for other N-acylhydrazones. nih.gov

Enzyme Inhibition and Metabolic Modulation: Beyond cancer, the ability of hydrazones to interact with enzymes opens up other therapeutic possibilities. For instance, novel N-acylhydrazone derivatives have been identified as promising anti-obesity agents by modulating metabolic pathways and improving pharmacokinetic properties. nih.gov The potential of this compound to inhibit other clinically relevant enzymes should be a focal point of future research.

Anti-Inflammatory and Analgesic Properties: The N-acylhydrazone core is also associated with anti-inflammatory and analgesic activities. researchgate.net It is worthwhile to explore whether this compound exhibits these properties, which could lead to applications in treating inflammatory conditions.

Non-Medical Applications: The chemical structure of this compound, with its hydrophobic tail and polar head, suggests potential as a surfactant or corrosion inhibitor. Theoretical studies using Density Functional Theory (DFT) on similar compounds have shown promise in predicting their performance as corrosion inhibitors for materials like carbon steel. researchgate.net

| Potential Application Area | Specific Research Target | Rationale / Supporting Evidence |

|---|---|---|

| Anticancer Therapy | Inhibition of Lactate Dehydrogenase (LDH-A). nih.gov | Other N-acylhydrazones are known LDH-A inhibitors, a key enzyme in tumor metabolism. nih.gov |

| Metabolic Diseases | Development of anti-obesity agents. nih.gov | Related derivatives show lipid-lowering activity and ameliorate metabolic syndrome. nih.gov |

| Antimicrobial Agents | Activity against multidrug-resistant pathogens and fungi. mdpi.comnih.gov | The N-acylhydrazone scaffold is a known pharmacophore with broad antimicrobial potential. researchgate.net |

| Materials Science | Corrosion inhibition. researchgate.net | Amphiphilic structure and ability to interact with metal surfaces. researchgate.net |

Collaborative Research Opportunities and Interdisciplinary Approaches

To fully unlock the potential of this compound, isolated research efforts will be insufficient. The complexity of modern drug discovery and materials science necessitates a move towards more integrated and collaborative research models.

Medicinal Chemistry and Computational Biology: A strong synergy between synthetic medicinal chemists and computational biologists is essential. Chemists can synthesize novel derivatives of this compound, while computational experts can perform molecular docking and simulations to predict their biological activity and guide further synthetic modifications. nih.govacs.org This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of lead compounds.

Chemistry and Microbiology/Pharmacology: Collaboration between chemists and microbiologists or pharmacologists is crucial for the biological evaluation of newly synthesized compounds. mdpi.com Microbiologists can perform extensive screening to determine the antimicrobial spectrum and mechanism of action. nih.gov Pharmacologists can investigate the compound's effects in cellular and animal models to assess its therapeutic potential for various diseases, from infections to cancer. nih.gov

Chemistry and Materials Science: Exploring non-medical applications requires collaboration with materials scientists. This partnership could investigate the compound's properties as a corrosion inhibitor, a component in smart materials, or a functional ligand for creating metal complexes with unique catalytic or biological properties. researchgate.netmdpi.com The synthesis of functionalized hydrazone derivatives with specific scaffolds, such as pyrazole, is an example of a project that bridges organic chemistry and materials investigation. ktu.edu

International and Multi-Institutional Collaboration: Tackling complex challenges like antimicrobial resistance or developing novel cancer therapies often requires a breadth of expertise and resources that may not be available at a single institution. Fostering collaborations between research groups across different universities and countries can pool talent, share data, and accelerate progress in understanding and applying compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for N'-Dodecanoylisonicotinohydrazide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling isonicotinohydrazide with dodecanoyl chloride under anhydrous conditions. A Dean–Stark apparatus is recommended for azeotropic removal of water to drive the reaction to completion, as demonstrated in analogous hydrazide syntheses . Key variables include solvent choice (e.g., anisole or ethanol), temperature (reflux at 80–100°C), and molar ratios (1:1.2 hydrazide:acyl chloride). Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) achieves >95% purity. Yield optimization requires monitoring by TLC and HPLC to minimize by-products like unreacted hydrazide or hydrolyzed acyl chloride .

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer: Characterization involves a multi-technique approach:

- 1H/13C NMR : Confirm hydrazone bond formation (δ 8.5–9.0 ppm for NH proton; carbonyl C=O at ~165 ppm).

- FTIR : Peaks at 3200–3300 cm⁻¹ (N–H stretch) and 1640–1680 cm⁻¹ (C=O stretch) .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 335.2 (C₁₈H₂₆N₄O₂) .

- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer: Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Mycobacterium tuberculosis H37Rv (critical for antitubercular applications).

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.

- Synergy testing : Combine with rifampicin or isoniazid to evaluate combinatorial efficacy.

Use positive controls (e.g., isoniazid) and solvent controls (DMSO ≤1% v/v) to minimize artifacts .

Advanced Research Questions

Q. How can this compound be integrated into nanoparticle-hydrogel delivery systems to enhance localized therapeutic efficacy?

Methodological Answer: Liposome-encapsulated this compound (DINH) can be embedded in PLGA-PEG-PLGA hydrogels for sustained release:

- Liposome preparation : Use thin-film hydration with phosphatidylcholine/cholesterol (7:3 molar ratio).

- Hydrogel encapsulation : Mix liposome-DINH with thermosensitive PLGA-PEG-PLGA (20% w/v) at 4°C, forming a gel at 37°C.

- Release kinetics : In vitro studies show biphasic release (burst release ≤24 hours, sustained release >72 hours). Validate via HPLC quantification and correlate with in vivo pharmacokinetics (e.g., bone-targeted delivery for osteomyelitis) .

Q. What mechanisms underlie potential drug resistance to this compound in mycobacterial strains?

Methodological Answer: Resistance studies require:

- Induced mutagenesis : Expose M. tuberculosis to sub-MIC DINH over 20–30 generations.

- Whole-genome sequencing : Identify mutations in inhA (enoyl-ACP reductase) or katG (catalase-peroxidase), analogous to isoniazid resistance.

- Metabolomic profiling : Compare lipid biosynthesis pathways (e.g., mycolic acid production) in resistant vs. wild-type strains via LC-MS .

Q. How do structural modifications (e.g., acyl chain length) impact the pharmacokinetics and toxicity profile of this compound?

Methodological Answer: Systematic SAR studies involve:

- Analog synthesis : Vary acyl chain length (C8–C16) and assess logP (octanol-water partition coefficient) via shake-flask method.

- In vivo PK/PD : Administer analogs to murine models; measure plasma half-life (t₁/₂), AUC₀–24, and tissue distribution (LC-MS/MS).

- Toxicity screening : Hepatic (ALT/AST levels) and renal (BUN/creatinine) biomarkers at 7–14 days post-administration .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer: Address discrepancies through:

- Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure inter-lab reproducibility.

- Batch-to-batch validation : Compare purity (HPLC ≥98%) and crystallinity (PXRD) across synthesized batches.

- Meta-analysis : Pool data from ≥5 independent studies; apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., solvent choice, bacterial inoculum size) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer:

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose DINH to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical monitoring : Track degradation products via UPLC-PDA at 0, 1, 3, and 6 months.

- Kinetic modeling : Calculate Arrhenius activation energy (Ea) to predict shelf-life .

Interdisciplinary and Translational Questions

Q. What computational tools are effective for predicting the binding affinity of this compound to mycobacterial targets?

Methodological Answer:

Q. How can this compound be incorporated into multi-modal therapies for drug-resistant infections?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.